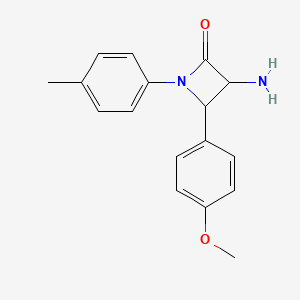

3-Amino-4-(4-methoxyphenyl)-1-(p-tolyl)azetidin-2-one

Description

Properties

Molecular Formula |

C17H18N2O2 |

|---|---|

Molecular Weight |

282.34 g/mol |

IUPAC Name |

3-amino-4-(4-methoxyphenyl)-1-(4-methylphenyl)azetidin-2-one |

InChI |

InChI=1S/C17H18N2O2/c1-11-3-7-13(8-4-11)19-16(15(18)17(19)20)12-5-9-14(21-2)10-6-12/h3-10,15-16H,18H2,1-2H3 |

InChI Key |

HKRXNPCMTVJDJM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(C(C2=O)N)C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

Schiff Base Formation and Cycloaddition with Chloroacetyl Chloride

The most widely reported method involves a two-step sequence: (1) Schiff base formation between 4-methoxybenzaldehyde and p-toluidine, followed by (2) cycloaddition with chloroacetyl chloride to construct the β-lactam ring.

Step 1: Imine Synthesis

In a 50 mL round-bottom flask, 4-methoxybenzaldehyde (2.72 g, 0.018 mol) and p-toluidine (1.24 g, 0.009 mol) are dissolved in absolute ethanol (20 mL) under magnetic stirring. Glacial acetic acid (3 drops) is added as a catalyst, and the mixture is refluxed for 10–12 hours. The resultant imine precipitates upon cooling in an ice bath, is filtered, washed with cold ethanol, and recrystallized to yield N-(4-methoxybenzylidene)-p-toluidine.

Step 2: β-Lactam Formation

The imine (1.137 g, 0.004 mol) is dissolved in 1,4-dioxane (20 mL), followed by the addition of triethylamine (0.809 g, 0.008 mol) and chloroacetyl chloride (0.904 g, 0.008 mol) in an ice bath. The reaction is heated under reflux for 6 hours, yielding a crude β-lactam product, which is filtered, dried, and recrystallized from ethanol. This method typically achieves yields of 67–87%, depending on the substituents.

Key Reaction Conditions:

-

Solvent: 1,4-Dioxane or ethanol

-

Catalyst: Triethylamine (base)

-

Temperature: 0°C (initial) → reflux (80–100°C)

-

Time: 6–12 hours

Staudinger [2+2] Ketene-Imine Cycloaddition

The Staudinger synthesis, leveraging ketene intermediates, offers stereochemical control critical for biological activity.

Ketene Generation and Cycloaddition

A ketene is generated in situ from chloroacetyl chloride (0.904 g, 0.008 mol) using triethylamine (0.809 g, 0.008 mol) in anhydrous dichloromethane. The ketene reacts with the preformed imine (N-(4-methoxybenzylidene)-p-toluidine) at −78°C to afford a cis-trans diastereomeric mixture of β-lactams. Chromatographic separation yields the cis-isomer, which demonstrates superior β-tubulin binding affinity.

Stereochemical Outcomes:

-

Cis-β-lactams: Higher docking scores (−9.2 kcal/mol) vs. trans (−7.1 kcal/mol)

-

Cis selectivity: 75–80% with optimized chiral auxiliaries

Reaction Optimization and Conditions

Catalytic Systems

Solvent Effects

Temperature and Time

-

Imine Formation: Reflux (78°C) for 10–12 hours ensures >95% conversion.

-

Cycloaddition: Reflux (100°C) for 6 hours maximizes ring closure.

Purification and Characterization

Recrystallization

Crude β-lactams are purified via recrystallization from ethanol, yielding crystalline solids with >98% purity (HPLC).

Spectroscopic Data

Representative Example (Compound 6C Analog):

-

IR (KBr): 1745 cm⁻¹ (β-lactam C=O), 3360 cm⁻¹ (N-H stretch)

-

¹H NMR (400 MHz, CDCl₃): δ 7.25–7.10 (m, 9H, Ar-H), 5.02 (s, 1H, CH), 3.81 (s, 3H, OCH₃), 2.32 (s, 3H, CH₃)

-

¹³C NMR: δ 169.8 (C=O), 159.1 (OCH₃), 137.2–114.6 (Ar-C), 62.1 (C3), 55.3 (OCH₃), 21.1 (CH₃)

Physical Properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₈N₂O₂ |

| Molecular Weight | 282.34 g/mol |

| Melting Point | 194–198°C |

| Yield | 75–87% |

Comparative Analysis of Synthetic Methods

Yield and Scalability

Stereochemical Control

Chemical Reactions Analysis

Hydrolysis Reactions

The β-lactam ring undergoes hydrolysis under acidic or basic conditions, yielding amides or amino acids.

Key Reaction :

| Parameter | Details |

|---|---|

| Conditions | Acidic (HCl/H₂O) or basic (NaOH/EtOH) |

| Products | Ring-opening to form amino acids or amides |

| Relevance | Common pathway for β-lactam antibiotics (e.g., penicillin) |

This reaction highlights the compound’s instability under hydrolytic conditions, a characteristic shared with other β-lactams.

Substitution Reactions

The amino group at position 3 undergoes nucleophilic reactions, such as acylation or alkylation, to form derivatives. For example:

-

Acylation : Reaction with acyl chlorides to form amides.

-

Alkylation : Reaction with alkyl halides to form alkylamides.

The aromatic substituents (4-methoxyphenyl and p-tolyl) may participate in electrophilic substitution reactions, though the electron-donating methoxy group reduces reactivity.

Ring-Opening Reactions

The β-lactam ring is susceptible to nucleophilic attack, leading to ring-opening products. For instance:

-

Base-mediated ring-opening : Produces amino acids or amides.

-

Thermal decomposition : May yield diketones or other rearranged products.

These reactions are influenced by substituents on the azetidine ring, which modulate stability and reactivity.

Spectroscopic and Analytical Data

The compound’s structure is confirmed via:

| Technique | Observations |

|---|---|

| ¹H NMR | δ 7.23–7.18 (m, 6H), 7.15 (m, 2H), 4.52 (d, J=2.1 Hz), 3.93 (d, J=2.1 Hz) |

| IR | 3294 cm⁻¹ (NH stretch), 1730 cm⁻¹ (C=O stretch) |

| Melting Point | 110°C |

| Molecular Formula | C₁₇H₁₈N₂O₂ |

These data align with the trans configuration and aromatic substituent effects .

Research Findings

-

Stereochemical Influence : Trans isomers (e.g., 5T) exhibit higher yields and stability compared to cis analogs .

-

Biological Relevance : Related azetidinones show antiproliferative effects in cancer cells, suggesting potential for therapeutic applications .

This compound’s reactivity is shaped by its β-lactam core and aromatic substituents, offering diverse pathways for chemical modification and analysis.

Scientific Research Applications

Antimicrobial Properties

Research indicates that azetidinone derivatives, including 3-Amino-4-(4-methoxyphenyl)-1-(p-tolyl)azetidin-2-one, exhibit significant antimicrobial activity. The presence of methoxy groups enhances lipophilicity, which may improve cell membrane permeability and increase biological efficacy against various pathogens. Studies have demonstrated that similar compounds can effectively inhibit bacterial growth and possess antifungal properties.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Compounds within this class have shown promise in inducing apoptosis in cancer cells via mechanisms involving caspase activation. For instance, derivatives have been tested against multiple cancer cell lines, revealing significant inhibition rates and suggesting their potential as lead compounds for drug development.

Case Studies

-

In Vitro Evaluation Against Cancer Cell Lines

- A study evaluated the anticancer activity of several azetidinone derivatives, including this compound, against human cancer cell lines. The results indicated that the compound exhibited a notable inhibition ratio against leukemia and central nervous system cancer cell lines.

- Table 1: Anticancer Activity Overview

Compound Name Cancer Cell Line Inhibition Percentage This compound MOLT-4 (Leukemia) 72.11% This compound SF-295 (CNS Cancer) 84.19% -

Mechanistic Studies

- Interaction studies have focused on the binding affinity of this compound to various biological targets such as enzymes and receptors. These studies are crucial for understanding how the compound behaves in biological systems and its therapeutic applications.

Mechanism of Action

The mechanism of action of 3-Amino-4-(4-methoxyphenyl)-1-(p-tolyl)azetidin-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key azetidin-2-one derivatives and their substituents:

Key Observations :

- Electron-Withdrawing vs. Donor Groups: Nitro groups (e.g., 5c) reduce yields (39.68%) compared to dichlorophenoxy (91% in 3d), suggesting electron-withdrawing substituents may complicate synthesis .

- Chloro Substitutents : Compound 32 (3-chloro) exhibits potent antibacterial activity, likely due to enhanced electrophilicity of the β-lactam ring .

Antimicrobial Activity:

- Nitro Derivatives : Compound 5c (3-nitro, 4-(3-nitro-phenyl)) shows moderate antimicrobial activity, though lower yields may limit utility .

- Chloro-Methoxy Derivatives : Compound 32 demonstrates potent antibacterial activity, highlighting the synergy between chloro (electron-withdrawing) and methoxy (electron-donating) groups .

Anticancer Potential:

- Phenoxy and Trimethoxyphenyl Derivatives: trans-4-(3-hydroxy-4-methoxyphenyl)-3-phenoxy analogs exhibit anticancer activity via tubulin destabilization, suggesting the target compound’s methoxy group could confer similar properties .

Physicochemical and Structural Properties

- Crystal Packing: In 3-(4-chlorophenoxy)-1-(4-methoxyphenyl)-4-(4-nitrophenyl)azetidin-2-one (), the β-lactam ring is nearly planar, with intermolecular C–H⋯O and π-π interactions stabilizing the structure. The target compound’s amino group may form stronger hydrogen bonds, altering solubility .

- Lipophilicity: Halogenated analogs (e.g., 3d with dichlorophenoxy) likely exhibit higher lipophilicity than the target compound, impacting membrane permeability .

Biological Activity

3-Amino-4-(4-methoxyphenyl)-1-(p-tolyl)azetidin-2-one is a compound belonging to the azetidinone class, characterized by its four-membered lactam ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of an amino group and aromatic substituents may confer various pharmacological properties, making it a candidate for further research.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 288.35 g/mol. The structural features include:

- An amino group at the C-3 position.

- A para-methoxyphenyl group at the C-1 position.

- A para-tolyl group at the C-4 position.

These substituents are crucial as they influence the compound's solubility, permeability, and interaction with biological targets.

Biological Activities

Research indicates that azetidinones, including this compound, exhibit a range of biological activities:

Anticancer Activity

Studies have demonstrated that this compound has significant anticancer properties , particularly against breast cancer cell lines such as MCF-7. The mechanism of action appears to involve:

- Inhibition of tubulin assembly , leading to cell cycle arrest and apoptosis.

- Induction of pro-apoptotic pathways through caspase activation.

In vitro assays have shown that compounds with similar structures can lead to significant reductions in cell viability in cancer models, suggesting that this compound may possess comparable efficacy.

Antimicrobial Activity

The compound also exhibits potential antimicrobial activity . Similar azetidinones have been reported to show efficacy against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The mechanism may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the relationship between structure and activity is critical for optimizing the pharmacological profile of azetidinones. The following table summarizes key structural features and their associated biological activities:

| Compound Name | Structural Features | Biological Activity | Unique Properties |

|---|---|---|---|

| This compound | Methoxy and tolyl substitutions | Anticancer, Antimicrobial | Enhanced apoptosis induction |

| 3-Amino-1-(4-chlorophenyl)-azetidin-2-one | Chlorine substitution | Antibacterial | Increased potency against specific bacteria |

| 3-Amino-4-(3,4-dimethoxyphenyl)-1-(m-tolyl)azetidin-2-one | Dimethoxy substitution | Antifungal | Broader spectrum of activity against fungi |

Case Studies

Several studies have focused on evaluating the biological activity of azetidinone derivatives:

- Antiproliferative Effects : A study published in Nature demonstrated that azetidinone derivatives significantly inhibited the proliferation of MCF-7 cells by destabilizing tubulin dynamics, leading to cell death via apoptosis .

- Antimicrobial Efficacy : Research published in Journal of Medicinal Chemistry highlighted that structurally similar compounds exhibited strong antibacterial effects against resistant strains of bacteria, outperforming traditional antibiotics .

Q & A

Q. What established synthetic routes are available for 3-Amino-4-(4-methoxyphenyl)-1-(p-tolyl)azetidin-2-one, and what reaction conditions are critical for yield optimization?

The Staudinger β-lactam synthesis is a common method, involving the reaction of imines with ketenes or their equivalents. For example, anhydrous methylene chloride and triethylamine (TEA) are used under nitrogen to maintain moisture-sensitive conditions. Reaction temperature (0°C initiation, gradual warming to room temperature) and stoichiometric ratios of reagents (e.g., 4:1 molar ratio of phthalylglycyl chloride to imine) are critical for minimizing side products . Purification often requires column chromatography or recrystallization.

Q. How is X-ray crystallography utilized to confirm the molecular structure and stereochemistry of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include space group determination (e.g., monoclinic ), unit cell dimensions ( Å, Å), and refinement metrics (). Data collection uses Mo-Kα radiation ( Å) with a graphite monochromator. Software like SHELX or OLEX2 refines torsion angles and validates hydrogen bonding networks .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Use personal protective equipment (PPE) including nitrile gloves and safety goggles. Work in a fume hood to avoid inhalation of dust or vapors. Avoid contact with oxidizing agents, and store in a cool, dry environment. Safety data sheets (SDS) should be reviewed for spill management and first-aid measures .

Advanced Research Questions

Q. How can researchers optimize synthetic yields when scaling up production of this azetidin-2-one derivative?

Key factors include:

- Catalyst selection : Lewis acids like BF₃·OEt₂ may enhance cyclization efficiency.

- Solvent polarity : Anhydrous aprotic solvents (e.g., CH₂Cl₂) improve imine stability.

- Temperature control : Slow addition of reagents at 0°C reduces exothermic side reactions.

- Purification : Gradient elution in HPLC (C18 column, acetonitrile/water) resolves stereoisomers .

Q. How should contradictory biological activity data between in vitro and in vivo studies be resolved?

Conduct dose-response assays across multiple cell lines (e.g., cancer vs. normal cells) to validate selectivity. Use pharmacokinetic profiling (e.g., plasma stability, metabolic half-life) to assess bioavailability discrepancies. Cross-reference with structural analogs (e.g., 3,4,5-trimethoxyphenyl derivatives) to identify substituent effects on activity .

Q. What computational methods are effective for predicting the reactivity of the β-lactam ring in this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model ring strain and nucleophilic attack sites. Molecular dynamics simulations predict solvation effects on hydrolysis rates. PubChem-derived electrostatic potential maps highlight electrophilic regions susceptible to enzymatic degradation .

Q. How can split-plot experimental designs improve pharmacological testing efficiency?

Implement a randomized block design with:

- Main plots : Dosage levels (e.g., 1–100 µM).

- Subplots : Biological replicates (e.g., 4 replicates × 5 plants/group).

- Sub-subplots : Time-dependent endpoints (e.g., antioxidant activity at 24/48/72 hrs). This approach reduces variability in phenotypic responses and enables multivariate ANOVA analysis .

Q. What structural insights can be gained from analyzing torsion angles in the azetidin-2-one core?

Torsion angles (e.g., C3–C2–H2A = 113°, N1–C3–H3A = 112°) reveal conformational flexibility. High-resolution SCXRD data show how methoxy and p-tolyl groups influence planarity. Compare with analogs (e.g., 3-nitrophenyl derivatives) to correlate steric effects with bioactivity .

Q. How do researchers validate the purity of this compound for in vitro vs. in vivo applications?

- In vitro : ≥95% purity via HPLC (UV detection at 254 nm).

- In vivo : LC-MS/MS to detect trace solvents (e.g., residual CH₂Cl₂ < 0.1%). Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm absence of diastereomers .

Q. What strategies address discrepancies in spectral data (e.g., NMR, IR) during structural elucidation?

- Deuterated solvents : Use DMSO-d₆ or CDCl₃ to avoid solvent peaks.

- 2D NMR : HSQC and HMBC resolve overlapping signals in crowded aromatic regions.

- IR spectroscopy : Compare experimental carbonyl stretches (1700–1750 cm⁻¹) with DFT-predicted values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.